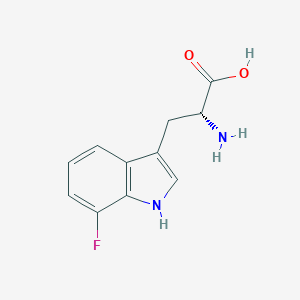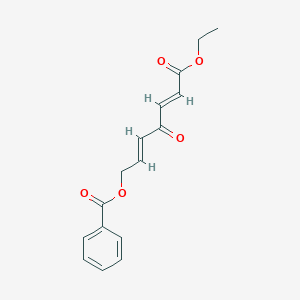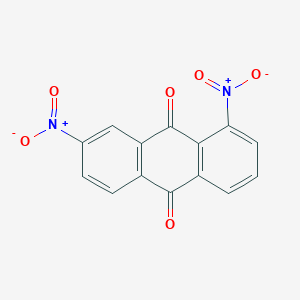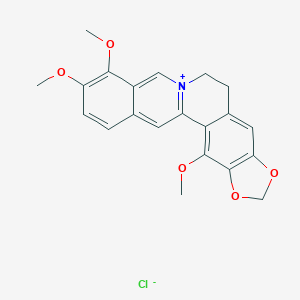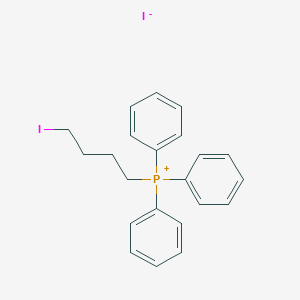
(4-Yodobutyl)(trifenil)fosfanium yoduro
Descripción general
Descripción
El yoduro de IBTP es un catión lipófilo que se acumula en las mitocondrias y forma aducto de tioéter estable de manera específica del tiol . Este compuesto se utiliza para el etiquetado específico de los tioles de proteínas mitocondriales, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y médica .
Aplicaciones Científicas De Investigación
El yoduro de IBTP tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del yoduro de IBTP implica su acumulación en las mitocondrias debido a su naturaleza lipófila . Una vez dentro de las mitocondrias, reacciona específicamente con los grupos tiol en las proteínas mitocondriales para formar aducto de tioéter estable . Esta reacción puede alterar el estado redox de las proteínas y afectar su función, proporcionando información sobre los procesos mitocondriales y las respuestas al estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
IBTP (iodide) plays a significant role in biochemical reactions. It is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This property allows it to be used to identify the thiol redox state . The compound interacts with enzymes and proteins, particularly those in the mitochondria . For instance, it has been shown to bind to protein thiols through reversible selenenylsulfide bonds .
Cellular Effects
The effects of (4-Iodobutyl)(triphenyl)phosphanium iodide on cells are primarily observed in the mitochondria, where it is selectively taken up . It has been shown to be an effective antioxidant that degrades phospholipid hydroperoxides, prevents lipid peroxidation, and protects mitochondria from oxidative damage . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Iodobutyl)(triphenyl)phosphanium iodide involves its interaction with mitochondrial thiols. The compound is reduced by glutathione (GSH) to the selenol form, and subsequent reaction with a peroxide reforms the ebselen moiety . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that both (4-Iodobutyl)(triphenyl)phosphanium iodide and ebselen decrease apoptosis induced by oxidative stress, suggesting that they can decrease mitochondrial oxidative stress .
Metabolic Pathways
The metabolic pathways involving (4-Iodobutyl)(triphenyl)phosphanium iodide are primarily associated with its interactions with mitochondrial thiols
Transport and Distribution
(4-Iodobutyl)(triphenyl)phosphanium iodide is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This suggests that it may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of (4-Iodobutyl)(triphenyl)phosphanium iodide is primarily in the mitochondria . This localization can have effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
La síntesis de yoduro de IBTP implica la reacción de trifenilfosfina con un yoduro de alquilo en condiciones específicas . La reacción normalmente requiere un disolvente como diclorometano y se lleva a cabo a temperatura ambiente. El producto se purifica luego mediante recristalización o cromatografía . Los métodos de producción industrial pueden implicar la ampliación de esta reacción y la optimización de las condiciones para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El yoduro de IBTP experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones específicas del tiol: Reacciona con los grupos tiol en las proteínas para formar aducto de tioéter estable.
Oxidación y reducción: El compuesto puede participar en reacciones redox, particularmente en el entorno mitocondrial donde el estrés oxidativo es prevalente.
Reacciones de sustitución: El ion yoduro se puede sustituir por otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen compuestos que contienen tiol, agentes oxidantes y nucleófilos. Los principales productos formados a partir de estas reacciones son aducto de tioéter y derivados sustituidos .
Comparación Con Compuestos Similares
El yoduro de IBTP es único en su capacidad de etiquetar específicamente los tioles de proteínas mitocondriales. Los compuestos similares incluyen:
Derivados de trifenilfosfonio: Estos compuestos también se acumulan en las mitocondrias, pero pueden no tener la misma reactividad específica del tiol.
Antioxidantes dirigidos a las mitocondrias: Compuestos como MitoQ y SkQ1 se dirigen a las mitocondrias, pero actúan principalmente como antioxidantes en lugar de sondas reactivas del tiol.
La singularidad del yoduro de IBTP radica en su reactividad específica con los grupos tiol, lo que lo convierte en una herramienta valiosa para estudiar la biología redox mitocondrial .
Propiedades
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMWKLGLADJFM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587901 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159085-21-9 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



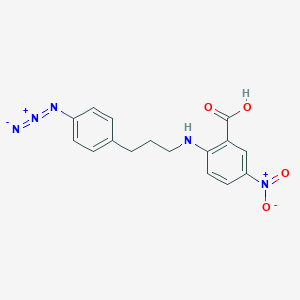
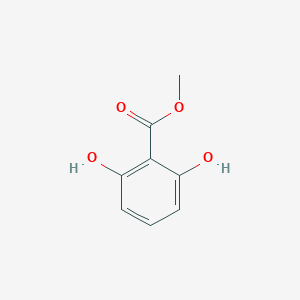

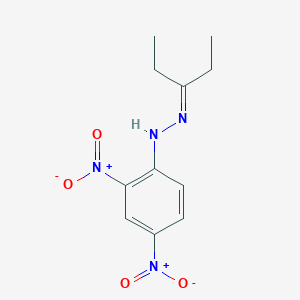
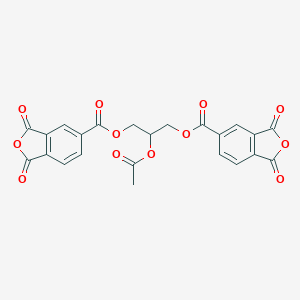
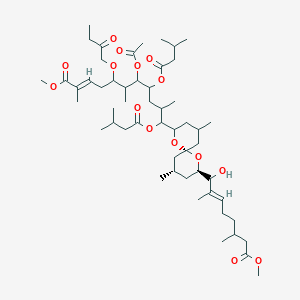
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

